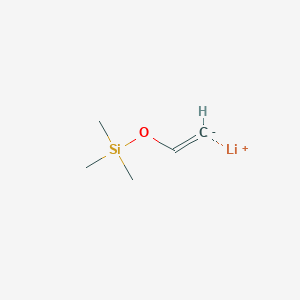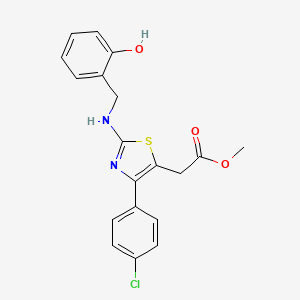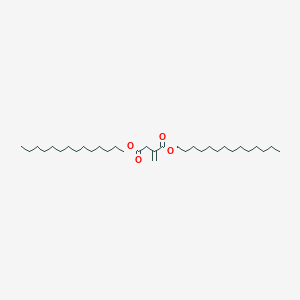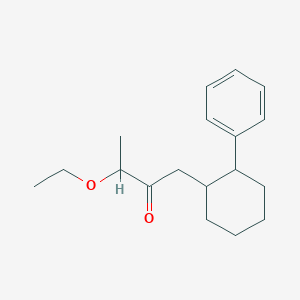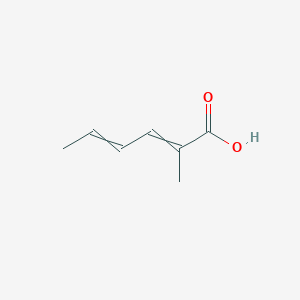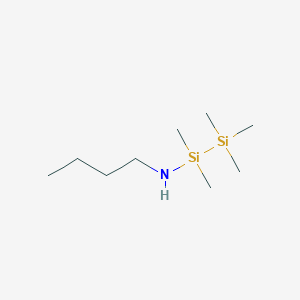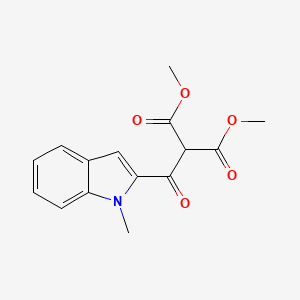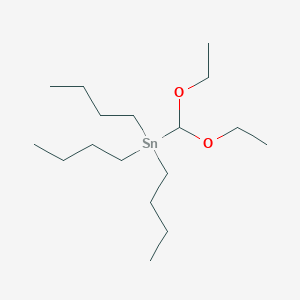
Stannane, tributyl(diethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl(diethoxymethyl)- is an organotin compound with the molecular formula C17H38O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one diethoxymethyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(diethoxymethyl)- typically involves the reaction of tributyltin hydride with diethoxymethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of stannane, tributyl(diethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, tributyl(diethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of radical initiators.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Stannane, tributyl(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of stannane, tributyl(diethoxymethyl)- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents on the tin atom .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the diethoxymethyl group.
Tributyltin chloride: Contains a chloride group instead of the diethoxymethyl group.
Tributyltin oxide: An oxide derivative of tributyltin.
Uniqueness
Stannane, tributyl(diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and stability compared to other tributyltin compounds. This makes it particularly useful in specific organic synthesis applications where selective reactivity is required .
Propiedades
Número CAS |
79411-58-8 |
|---|---|
Fórmula molecular |
C17H38O2Sn |
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
tributyl(diethoxymethyl)stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-3-6-5-7-4-2;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
UQWPDPNIWWMVQK-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
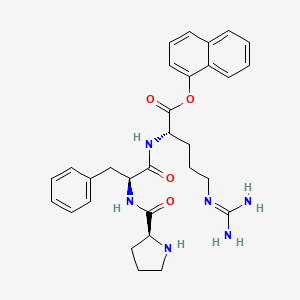
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)

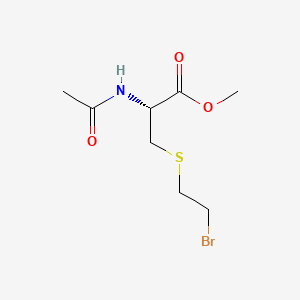
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
